8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a cyclopropylcarbonyl group at the nitrogen atom. This structure combines a rigid spirocyclic backbone with a reactive carbonyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPSPNAWLOSPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The reaction conditions are adjusted to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds with Similar Spirocyclic Cores and Varied Substituents
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is frequently modified to study structure-activity relationships. Key analogs include:
Key Observations :
Ring Size Variations in Spirocyclic Analogs
Altering the spirocyclic ring size significantly impacts molecular geometry and properties:
Key Observations :
Substituent-Driven Functional Differences
Aryl and Heteroaryl Substituents
- 4-Iodophenyl analog : Used in Suzuki-Miyaura couplings; iodine serves as a leaving group for further functionalization .
Halogenated Derivatives
- 8-(5-Bromo-2-chlorobenzyl) analog : Halogens improve metabolic stability and serve as handles for further cross-coupling .
Biological Activity
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its interactions with biological systems.
Structural Characteristics
The compound features a spirocyclic structure characterized by two interconnected rings, which provides rigidity and enhances its stability. The presence of functional groups such as carbonyl and ether contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking enzymatic activity.
- Receptor Modulation : It can modulate receptor pathways, influencing cellular signaling processes that are crucial for various physiological functions.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, suggesting therapeutic applications in inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific pathogens, highlighting its potential use in treating infections.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading pharmacological institute assessed the anti-inflammatory properties of the compound using an animal model of acute inflammation. The findings demonstrated a marked reduction in inflammatory markers and edema when treated with the compound compared to controls.
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Reference |
|---|---|---|
| Antitumor | Moderate | Journal of Medicinal Chemistry |
| Anti-inflammatory | High | Pharmacological Research |
| Antimicrobial | Moderate | Microbial Pathogenesis Journal |
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Starting Materials : Tetrahydropyran derivatives and cyclopropanecarboxylic acids.
- Reagents Used : Potassium permanganate for oxidation reactions, lithium aluminum hydride for reductions.
Q & A
What are the standard synthetic routes for 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves sequential functionalization of the 1,4-dioxa-8-azaspiro[4.5]decane core. A common approach is:
- Step 1: Nucleophilic substitution at the spirocyclic nitrogen using cyclopropylcarbonyl chloride under inert conditions (e.g., N₂ atmosphere) .
- Step 2: Purification via column chromatography (e.g., silica gel, 30–40% EtOAc/hexanes) .
- Characterization:
How can X-ray crystallography resolve structural ambiguities in spirocyclic compounds like this compound?
Basic Research Question
Single-crystal X-ray diffraction is critical for:
- Confirming spiro connectivity: Differentiating between azaspiro and alternative ring systems (e.g., fused bicyclic structures).
- Analyzing torsion angles: Key for assessing conformational flexibility (e.g., cyclopropane ring strain vs. spirocyclic stability) .
- Methodology: Crystals grown via slow evaporation or sublimation (e.g., orthorhombic P2₁2₁2₁ space group for related analogs) .
What strategies optimize palladium-catalyzed coupling reactions for functionalizing the spirocyclic core?
Advanced Research Question
Buchwald-Hartwig amination or Suzuki-Miyaura coupling is employed to introduce aryl/heteroaryl groups. Key factors:
- Catalyst system: Pd₂(dba)₃/CyJohnPhos for aryl bromides (e.g., coupling 3-bromophenylindole to the spiro-N) .
- Solvent/base: Degassed dioxane with K₃PO₄ to minimize side reactions.
- Yield optimization: Microwave-assisted heating (110°C, 6 h) improves reaction efficiency (81% yield reported in analogs) .
How do structural modifications impact biological activity in spirocyclic derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Substituent effects: Bulky groups (e.g., 3-(5-fluoroindol-2-yl)phenyl) enhance binding to targets like p97 ATPase by filling hydrophobic pockets .
- Spirocyclic rigidity: The 1,4-dioxa-8-azaspiro[4.5]decane scaffold restricts conformational freedom, improving selectivity in enzyme inhibition .
- Methodology:
What are the challenges in developing radiolabeled derivatives for in vivo imaging?
Advanced Research Question
Fluorine-18 labeling for PET imaging requires:
- Isotope incorporation: Late-stage ¹⁸F-fluorination via nucleophilic substitution (e.g., using K¹⁸F/K222 complex) .
- Lipophilicity control: Balancing log P values (e.g., <3) to ensure blood-brain barrier penetration for tumor imaging .
- Validation: Biodistribution studies in rodent models to assess tumor uptake vs. background signal .
How do crystallographic packing modes influence nonlinear optical (NLO) properties in spirocyclic compounds?
Advanced Research Question
Noncentrosymmetric crystal packing (e.g., orthorhombic P2₁2₁2₁) is essential for second-harmonic generation (SHG). Key findings:
- Dipole alignment: Antiparallel molecular arrangements reduce dipole-dipole repulsion, enhancing SHG efficiency .
- Theoretical modeling: Semiempirical CNDO/S-CI calculations predict hyperpolarizability (β) values >100 × 10⁻³⁰ esu in analogs .
How can reaction yields be improved in spirocyclic compound synthesis?
Basic Research Question
Yield discrepancies (e.g., 52% vs. 81% in similar reactions) are addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
